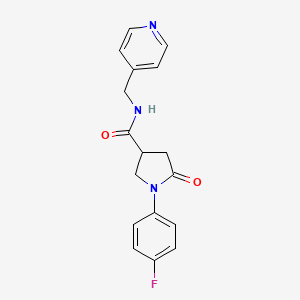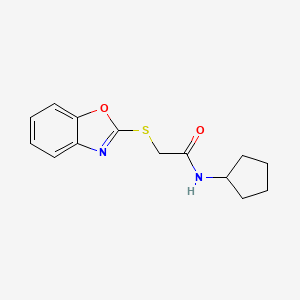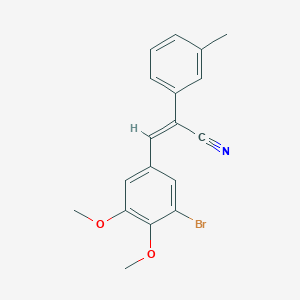![molecular formula C20H27FN4 B5458004 N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine, commonly known as EFDP, is a novel compound that has been gaining attention in the field of medicinal chemistry. EFDP belongs to the class of pyrimidinamines and is known for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of EFDP is not fully understood. However, it has been proposed that EFDP exerts its therapeutic effects by modulating various signaling pathways in the body. EFDP has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. EFDP also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling. Additionally, EFDP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are known to play a role in the pathogenesis of various diseases. EFDP has also been shown to improve mitochondrial function, which is crucial for energy production in the body. Additionally, EFDP has been shown to improve cognitive function and memory, which is important for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EFDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, EFDP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for EFDP research. One area of research is to further elucidate the mechanism of action of EFDP. This will help to identify potential targets for the development of new therapeutic agents. Another area of research is to investigate the efficacy and safety of EFDP in humans. Clinical trials are needed to determine the optimal dosage and administration of EFDP for various diseases. Additionally, more studies are needed to investigate the potential use of EFDP in combination with other therapeutic agents for synergistic effects. Overall, EFDP has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of EFDP involves the reaction of 2-aminopyrimidine with N-ethyl-N-methyl-3-(2-bromoethyl)aniline in the presence of potassium carbonate and copper powder. The reaction proceeds through a copper-catalyzed N-arylation process and yields EFDP as a white solid. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
EFDP has shown promising results in various scientific research applications. It has been studied extensively for its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. EFDP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, EFDP has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, EFDP has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
N-ethyl-5-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4/c1-2-22-20-23-12-17(13-24-20)15-25-11-5-6-16(14-25)9-10-18-7-3-4-8-19(18)21/h3-4,7-8,12-13,16H,2,5-6,9-11,14-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOTWUYLBGQMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)

![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)